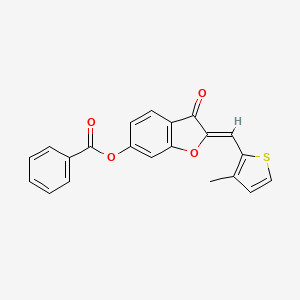

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate

説明

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused with a benzoate group and a thiophene moiety

特性

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c1-13-9-10-26-19(13)12-18-20(22)16-8-7-15(11-17(16)25-18)24-21(23)14-5-3-2-4-6-14/h2-12H,1H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBZLZVVHCYEAN-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylthiophene-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl benzoate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to achieve high purity levels.

化学反応の分析

Types of Reactions

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Halogenating Agents: N-bromosuccinimide

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Alcohol derivatives

Substitution Products: Halogenated thiophene derivatives

科学的研究の応用

Chemistry

In chemistry, (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Studies may focus on its efficacy and safety as a potential drug candidate for treating various diseases. Its interactions with enzymes, receptors, and other molecular targets are of particular interest.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

作用機序

The mechanism of action of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

類似化合物との比較

Similar Compounds

- (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

- (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

- (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl butyrate

Uniqueness

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate is unique due to its specific combination of functional groups and structural features The presence of the benzofuran ring fused with a benzoate group and a thiophene moiety provides distinct chemical properties that differentiate it from other similar compounds

生物活性

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate is a complex organic compound belonging to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16O4S. The compound features a unique combination of a benzofuran core and a thiophene ring, which contribute to its potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C20H16O4S |

| Molecular Weight | 352.40 g/mol |

| CAS Number | 929372-96-3 |

| Solubility | Moderate |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could modulate receptor activities, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activities

Research has indicated that this compound possesses various biological activities:

Antimicrobial Activity

Studies have shown that benzofuran derivatives exhibit significant antimicrobial properties. The presence of the thiophene moiety may enhance this activity by increasing membrane permeability or interfering with bacterial metabolism.

Anticancer Properties

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. For instance, the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored a series of benzofuran derivatives as potential anticancer agents. The results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones, suggesting potent antibacterial activity .

Research Applications

The potential applications of this compound in medicinal chemistry are vast:

- Drug Development : Its unique structure makes it a promising candidate for developing new therapeutic agents targeting cancer and infectious diseases.

- Biological Research : The compound can serve as a tool for studying enzyme functions and cellular processes due to its ability to modulate biological pathways.

Q & A

Q. Purification :

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.

- HPLC : Reverse-phase HPLC (e.g., C18 column, methanol-water gradient) is critical for isolating stereoisomers and removing trace impurities .

Basic: What spectroscopic methods are essential for characterizing this compound, and how are they interpreted?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H NMR : Identify protons on the benzofuran (δ 6.8–7.5 ppm), thiophene (δ 6.2–7.1 ppm), and benzoate (δ 7.5–8.2 ppm). The (Z)-isomer shows deshielded olefinic protons due to restricted rotation .

- ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and aromatic carbons.

IR Spectroscopy : Look for C=O stretches (~1700 cm⁻¹) and C-O ester bonds (~1250 cm⁻¹) .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the structure .

Advanced: How can researchers optimize reaction conditions to improve the yield of the (Z)-isomer?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) favor the (Z)-isomer by stabilizing the transition state via dipole interactions .

- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, while reflux conditions may accelerate undesired isomerization .

- Monitoring : Use TLC or in-situ IR to track reaction progress and adjust parameters dynamically.

Q. Example Optimization Table :

| Condition | Yield (Z-Isomer) | Purity (HPLC) |

|---|---|---|

| THF, 25°C | 45% | 92% |

| Toluene, 80°C | 60% | 88% |

| DMF, ZnCl₂, 0°C | 78% | 95% |

Advanced: How to resolve contradictions in spectral data for this compound across studies?

Methodological Answer:

Contradictions often arise from:

Stereochemical Misassignment : Compare NOESY/ROESY data to confirm spatial proximity of protons. For example, the (Z)-isomer shows cross-peaks between the thiophene methyl and benzofuran protons .

Impurity Interference : Re-purify the compound via preparative HPLC and reacquire spectra. Use deuterated solvents free of proton contaminants .

Instrument Calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) and cross-check with computational predictions (DFT calculations) .

Advanced: What methodologies are recommended for studying its biological activity in academic research?

Methodological Answer:

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ determination via dose-response curves .

- Antimicrobial Testing : Employ microdilution methods (MIC/MBC) against Gram-positive/negative strains .

Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiophene or benzoate groups and compare bioactivity .

Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict target binding sites, followed by mutagenesis to validate interactions .

Advanced: How to assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

Thermal Stability : Conduct thermogravimetric analysis (TGA) and DSC to identify decomposition temperatures.

Photostability : Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC .

Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C. The benzoate ester is prone to hydrolysis under alkaline conditions, requiring inert storage (dry N₂ atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。